molecular formula C6H3ClN2O3S2 B6180211 4-hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride CAS No. 2624141-11-1

4-hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride

Cat. No. B6180211
CAS RN: 2624141-11-1
M. Wt: 250.7
InChI Key:
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Description

“4-hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride” is a chemical compound with the molecular formula C6H3ClN2O3S2 and a molecular weight of 250.68 . It is an analogue of the canonical nucleosides required for nucleic acid synthesis .


Synthesis Analysis

The synthesis of this compound and its analogues has been a subject of research in antiviral and anticancer studies . The synthetic capability towards a common 4-thioribose building block enables access to thio-ribo and thio-arabino pyrimidine nucleosides, alongside their 4′-sulfinyl derivatives .


Molecular Structure Analysis

The molecular structure of “4-hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride” is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Future Directions

The future directions for the research on “4-hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride” could involve further exploration of its synthesis, structure-activity relationships, and potential applications in antiviral and anticancer research . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride involves the conversion of 4-hydroxythieno[3,2-d]pyrimidine to its sulfonyl chloride derivative through the use of sulfonyl chloride reagents.", "Starting Materials": [ "4-hydroxythieno[3,2-d]pyrimidine", "Sulfonyl chloride reagents" ], "Reaction": [ "4-hydroxythieno[3,2-d]pyrimidine is dissolved in a suitable solvent such as dichloromethane or chloroform.", "Sulfonyl chloride reagents such as chlorosulfonic acid or sulfuric acid are added dropwise to the reaction mixture.", "The reaction mixture is stirred at room temperature for several hours until complete conversion of the starting material is achieved.", "The reaction mixture is then quenched with a suitable base such as sodium bicarbonate or sodium hydroxide to neutralize any remaining acid.", "The resulting mixture is extracted with a suitable organic solvent such as ethyl acetate or diethyl ether.", "The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the crude product.", "The crude product is purified by column chromatography or recrystallization to yield the pure 4-hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride product." ] }

CAS RN

2624141-11-1

Molecular Formula

C6H3ClN2O3S2

Molecular Weight

250.7

Purity

95

Origin of Product

United States

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